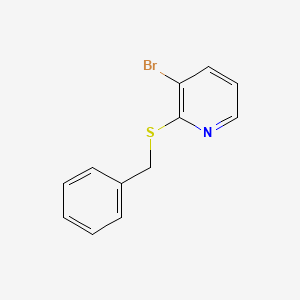
2-(Benzylthio)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-3-bromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound features a bromine atom at the third position and a benzylthio group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-3-bromopyridine typically involves the nucleophilic substitution reaction of 3-bromopyridine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly at the bromine position. This can lead to the formation of various derivatives depending on the substituent introduced.
Oxidation and Reduction: The benzylthio group can be oxidized to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the pyridine ring or the benzylthio group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate and solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-3-bromopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors or as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-3-bromopyridine depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding or be replaced by other functional groups in biochemical reactions.
Comparaison Avec Des Composés Similaires
2-(Benzylthio)pyridine: Lacks the bromine atom, which can affect its reactivity and applications.
3-Bromopyridine: Lacks the benzylthio group, making it less versatile in certain chemical reactions.
2-(Benzylthio)-4-bromopyridine: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
Uniqueness: 2-(Benzylthio)-3-bromopyridine is unique due to the presence of both the benzylthio group and the bromine atom, which allows for a wide range of chemical modifications and applications. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C12H10BrNS |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-bromopyridine |
InChI |
InChI=1S/C12H10BrNS/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
VXCFJFMJFIBDST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)


![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)
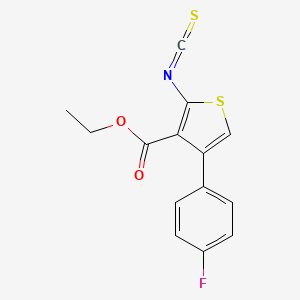
![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)

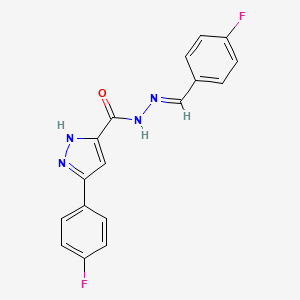
![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

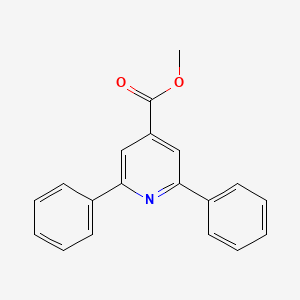

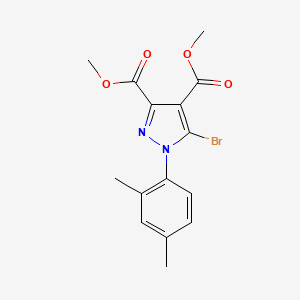
![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)
